molecular formula C6H10BrN3 B1373809 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine CAS No. 1017788-72-5

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

Cat. No. B1373809
CAS RN: 1017788-72-5
M. Wt: 204.07 g/mol
InChI Key: YYLDZUQDENGWQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or its molecular formula. For a similar compound, “2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile”, the InChI Code is “1S/C6H6BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3” and the molecular weight is 200.04 .

Scientific Research Applications

Metal Complex Formation

2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine and its variants have been studied for their ability to form metal complexes. These ligands have shown coordination to metal ions through all four nitrogen atoms, as observed in the crystal structures of various metal complexes. For example, Co(II) and Zn(II) complexes with these ligands confirm the coordination of the intact tripodal ligands to the metal ions (Cubanski, Cameron, Crowley, & Blackman, 2013).

Photoinduced Proton Transfer

Studies of compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives demonstrate that they can exhibit photoreactions like excited-state intramolecular proton transfer and excited-state intermolecular double-proton transfer. These processes, which include solvent-assisted double-proton transfer, are notable for causing the appearance of dual luminescence and bimodal irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).

DNA Binding and Nuclease Activity

Cu(II) complexes containing tridentate ligands, like 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, have been synthesized and characterized for their DNA binding propensity. These complexes demonstrate significant DNA binding and nuclease activity, providing insights into their interaction with calf thymus DNA and subsequent minor structural changes (Kumar et al., 2012).

Synthesis of Complex Molecules

Various derivatives of 1H-pyrazole, such as N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines, have been synthesized. These compounds exhibit a range of activities like platelet antiaggregating, hypotensive, and antiarrhythmic activities in preclinical models, showcasing their potential for creating complex molecules with specific biological activities (Bruno et al., 1991; Bruno et al., 1994).

Catalysis and Polymerization

The synthesis and characterization of Cu(II) complexes containing derivatives of 2-(1H-pyrazol-1-yl)ethanamine have been explored as pre-catalysts for the polymerization of lactide. These studies are significant in understanding the role of such complexes in catalysis and polymerization processes, potentially leading to the production of heterotactic-enriched polylactide (Cho, Chun, Nayab, & Jeong, 2019).

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For a similar compound, “2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile”, the hazard statements include “H302-H312-H315-H319-H332-H335”, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDZUQDENGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679850
Record name 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017788-72-5
Record name 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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